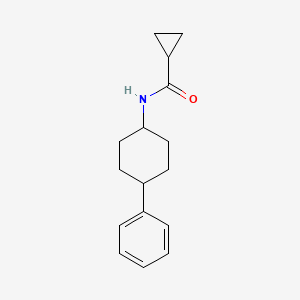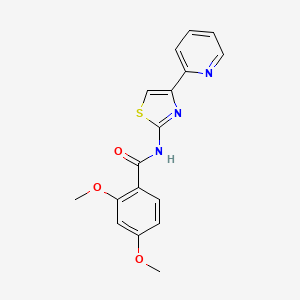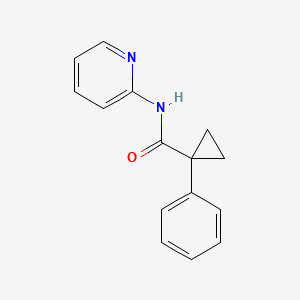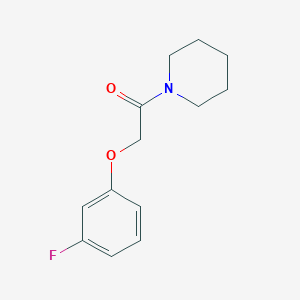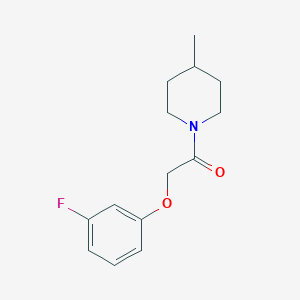![molecular formula C11H17NO3S B7510541 N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7510541.png)
N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide, commonly known as MMSE or NS6740, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective modulator of the GABA-A receptor, which plays a crucial role in regulating the excitability of neurons in the brain. In
Wissenschaftliche Forschungsanwendungen
MMSE has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, sedative, anticonvulsant, and hypnotic effects in animal models. MMSE has also been investigated for its potential as a treatment for alcohol withdrawal syndrome, epilepsy, and anxiety disorders.
Wirkmechanismus
MMSE selectively modulates the GABA-A receptor, which is a ligand-gated ion channel that is widely distributed in the brain. GABA-A receptors are responsible for mediating the inhibitory effects of the neurotransmitter GABA on neuronal activity. MMSE enhances the activity of GABA-A receptors by binding to a specific site on the receptor complex, which increases the frequency of chloride ion channel opening and hyperpolarizes the neuron.
Biochemical and physiological effects:
MMSE has been shown to have a range of biochemical and physiological effects in animal models. It increases the levels of GABA in the brain, which leads to a reduction in neuronal excitability and anxiolytic effects. MMSE also modulates the activity of other neurotransmitter systems, including dopamine, serotonin, and glutamate, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
MMSE has several advantages for use in lab experiments. It is highly selective for the GABA-A receptor and has a low affinity for other receptor types, which reduces the risk of off-target effects. MMSE is also stable and has a long half-life, which makes it suitable for use in in vivo experiments. However, MMSE has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on MMSE. One area of interest is the development of new analogs of MMSE that have improved pharmacological properties, such as increased solubility and selectivity. Another direction is the investigation of the potential therapeutic applications of MMSE in other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, the mechanisms underlying the biochemical and physiological effects of MMSE need further exploration to fully understand its therapeutic potential.
Conclusion:
In conclusion, MMSE is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its selective modulation of the GABA-A receptor makes it a valuable tool for investigating the role of this receptor in neuronal function and behavior. The synthesis of MMSE is a complex process that requires specialized equipment and careful handling of hazardous chemicals. Future research on MMSE will likely focus on the development of new analogs, the investigation of its therapeutic potential in other disorders, and the exploration of its biochemical and physiological effects.
Synthesemethoden
The synthesis of MMSE involves the reaction of N-methylmethanesulfonamide with 2-methoxyphenylethylamine in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure MMSE. The synthesis of MMSE is a complex process that requires careful handling of hazardous chemicals and specialized equipment.
Eigenschaften
IUPAC Name |
N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-9(12(2)16(4,13)14)10-7-5-6-8-11(10)15-3/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNIYBPMXFEIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B7510467.png)
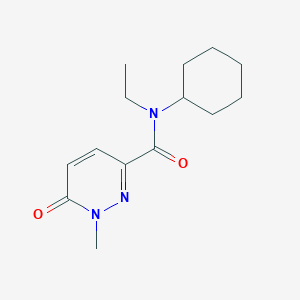
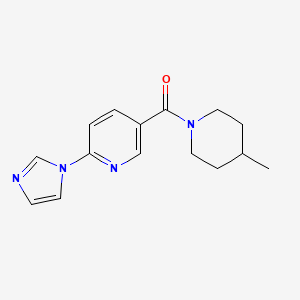
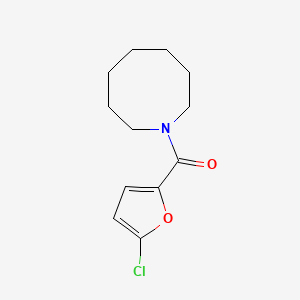
![N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7510495.png)
![4-[4-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7510505.png)
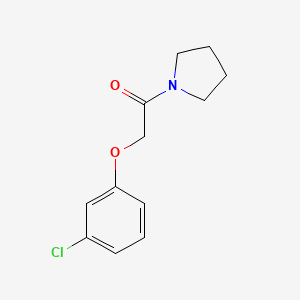
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510524.png)
![N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7510533.png)
